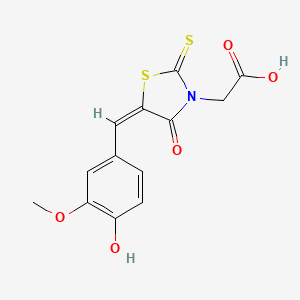
Wnt/|A-catenin-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Wnt/|A-catenin-IN-2 is a compound that targets the Wnt/β-catenin signaling pathway, which plays a crucial role in embryonic development, tissue homeostasis, and various diseases, including cancer . This pathway involves the regulation of gene transcription through the stabilization and nuclear translocation of β-catenin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Wnt/|A-catenin-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions, automated synthesis, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Wnt/|A-catenin-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., halides) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Wnt/|A-catenin-IN-2 has a wide range of scientific research applications, including:
Mechanism of Action
Wnt/|A-catenin-IN-2 exerts its effects by inhibiting the Wnt/β-catenin signaling pathway. It binds to specific molecular targets, such as the Frizzled family receptors and the low-density lipoprotein receptor-related proteins, preventing the stabilization and nuclear translocation of β-catenin . This inhibition leads to the downregulation of Wnt target genes and affects various cellular processes, including cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
Wnt/β-catenin-IN-1: Another inhibitor of the Wnt/β-catenin pathway with similar molecular targets.
XAV939: Inhibits tankyrase, leading to the stabilization of axin and the degradation of β-catenin.
Uniqueness
Wnt/|A-catenin-IN-2 is unique due to its specific binding affinity and selectivity for the Wnt/β-catenin pathway components. This specificity makes it a valuable tool for studying the pathway and developing targeted therapies .
Properties
Molecular Formula |
C28H30N4O6 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-oxo-1-[2-(2-phenoxyacetyl)hydrazinyl]butan-2-yl]benzamide |
InChI |
InChI=1S/C28H30N4O6/c1-18(2)25(28(36)32-31-24(33)17-38-21-9-5-4-6-10-21)30-27(35)22-11-7-8-12-23(22)29-26(34)19-13-15-20(37-3)16-14-19/h4-16,18,25H,17H2,1-3H3,(H,29,34)(H,30,35)(H,31,33)(H,32,36) |
InChI Key |
WAJYIFVIQGWFER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NNC(=O)COC1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873976.png)
![methyl [(4Z)-4-[1-(tert-butylamino)ethylidene]-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10873981.png)
![2-(11-ethyl-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B10873990.png)
![1,2,3-Benzotriazin-4(3H)-one, 3-[(8-quinolinyloxy)methyl]-](/img/structure/B10873994.png)
![(4Z)-4-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873995.png)

![7-cycloheptyl-2-(3,4-dimethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10874018.png)
![N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B10874024.png)
![(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874026.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10874030.png)
![4-[11-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B10874031.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10874032.png)
![2,2-Dimethyl-N-[2-(4-methyl-piperazine-1-carbonyl)-phenyl]-propionamide](/img/structure/B10874039.png)
![2-[7-(2-hydroxyethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B10874044.png)
